Dibenzyl carbonate

Overview

Description

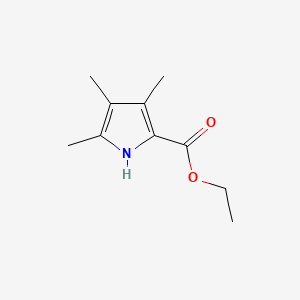

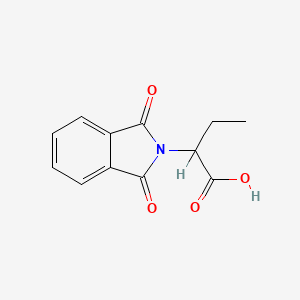

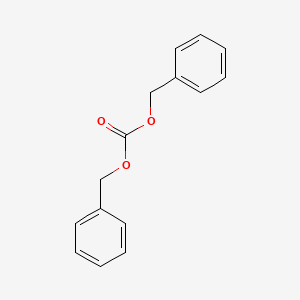

Dibenzyl carbonate is an organic compound with the molecular formula C₁₅H₁₄O₃. It is a carbonate ester derived from benzyl alcohol and carbonic acid. This compound is known for its low toxicity, good solvation capability, and excellent stability under a wide range of operating conditions. This compound is used as a benzylating agent in various chemical reactions, making it a valuable reagent in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Dibenzyl carbonate is a chemical compound that primarily targets other chemical substances in reactions. It is often used as a reagent in the synthesis of other compounds . The role of this compound is to participate in chemical reactions, often serving as a source of the carbonate group .

Mode of Action

The mode of action of this compound involves its interaction with other substances in chemical reactions. For instance, it can undergo transesterification with an excess of benzyl alcohol to produce other compounds . This reaction is facilitated by catalysts .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role in synthetic chemistry. It participates in the transesterification process, where it interacts with other substances to form new compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action in a chemical reaction is the formation of new compounds. For example, in a reaction with benzyl alcohol, the product is a different type of carbonate .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of catalysts and the temperature of the reaction environment can significantly affect the efficiency and outcome of the reactions it participates in .

Biochemical Analysis

Biochemical Properties

Dibenzyl carbonate interacts with various biomolecules in biochemical reactions. For instance, it has been found to play a role in the depletion of glutathione (GSH), a crucial antioxidant in cells . This interaction involves the release of quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis .

Cellular Effects

This compound has significant effects on cellular processes. It can induce an overwhelming level of oxidative stress in cancer cells, leading to mitochondrial disruption, activation of procaspase-3 and PARP-1, and cleavage of Bcl-2 . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is designed to release quinone methide (QM) that rapidly depletes GSH through esterase-mediated hydrolysis . This process leads to an increase in oxidative stress, which can have various effects on gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Its role in rapidly depleting GSH and inducing oxidative stress suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its role in depleting GSH suggests that it may interact with enzymes or cofactors involved in antioxidant pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl carbonate can be synthesized through several methods, including:

Transesterification of Dimethyl Carbonate with Benzyl Alcohol: This method involves the reaction of dimethyl carbonate with an excess of benzyl alcohol in the presence of catalysts such as cesium fluoride on aluminum oxide or phosphonium salts. The reaction is typically carried out at 90°C, and the catalysts are used in small amounts (around 1% mol with respect to dimethyl carbonate).

Alkylation of Carbonate Salts with Benzyl Halides: This method involves the use of phase-transfer or organometallic catalysts to mediate the reaction between carbonate salts and benzyl halides.

Industrial Production Methods: Industrial production of this compound often relies on the transesterification method due to its economic sustainability and the ability to recover and recycle reagents. The process involves the use of dimethyl carbonate and benzyl alcohol, with catalysts to facilitate the reaction and improve yields .

Chemical Reactions Analysis

Dibenzyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: this compound can act as a benzylating agent in the presence of nucleophiles such as phenols, thiols, and active methylene compounds.

Carboxybenzylation Reactions: In the presence of nucleophiles, this compound can also act as a carboxybenzylating agent, forming carboxybenzylated products.

Common Reagents and Conditions:

Nucleophiles: Phenols, thiols, active methylene compounds.

Catalysts: Cesium fluoride on aluminum oxide, phosphonium salts.

Reaction Conditions: Typically carried out at elevated temperatures (around 90°C) with small amounts of catalysts.

Major Products:

Benzylated Derivatives: Formed through substitution reactions.

Carboxybenzylated Products: Formed through carboxybenzylation reactions.

Scientific Research Applications

Dibenzyl carbonate has a wide range of applications in scientific research, including:

Biology: Employed in the preparation of biologically active molecules and intermediates.

Comparison with Similar Compounds

Dibenzyl carbonate can be compared with other similar compounds, such as:

Dimethyl Carbonate: A lighter dialkyl carbonate used in similar reactions but with different reactivity and toxicity profiles.

Diethyl Carbonate: Another dialkyl carbonate with similar applications but different physical and chemical properties.

Diphenyl Carbonate: A related compound with different reactivity and applications in the synthesis of polycarbonates.

Uniqueness of this compound:

Low Toxicity: Compared to benzyl halides, this compound is less toxic and safer to handle.

Good Solvation Capability: It has excellent solvation properties, making it suitable for various reactions.

Properties

IUPAC Name |

dibenzyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLBWGMERQCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063041 | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-92-5 | |

| Record name | Bis(phenylmethyl) carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TJK14RPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for dibenzyl carbonate?

A1: this compound (C15H14O3) has a molecular weight of 242.27 g/mol. Its structure is confirmed by spectroscopic analyses:

- IR spectroscopy reveals characteristic absorption bands at 1740 cm-1 (C=O stretching) and 1250-1300 cm-1 (C-O stretching). []

- Mass spectrometry shows prominent peaks at m/z 180, 107, and 91, attributed to the fragmentation of the benzyl and carbonate moieties. []

- 1H NMR spectroscopy exhibits signals corresponding to the aromatic protons (7.3-7.5 ppm) and the benzylic methylene protons (5.1 ppm) in a 5:2 ratio, confirming the structure of DBnC. []

Q2: How is this compound used as a benzylating agent?

A3: DBnC serves as an effective benzylating agent for various nucleophiles, including amines, phenols, and methylene-active compounds. [, , ] This reactivity is attributed to the presence of two benzyl groups, which can be readily cleaved and transferred to the nucleophilic substrates.

Q3: What role do catalysts play in reactions involving this compound?

A3: Catalysts significantly influence the selectivity and efficiency of reactions involving DBnC. For instance:

- Tetraalkylphosphonium salts enhance the selectivity towards N-benzylation of primary aliphatic amines by interacting with the amine, increasing its steric bulk, and favoring attack on the less hindered alkyl terminus of DBnC. []

- Potassium carbonate (K2CO3) facilitates the transesterification of DBnC with alcohols and diols, leading to the formation of alkyl benzyl carbonates and polycarbonates. [, ]

- Cesium fluoride/α-Al2O3 (CsF/α-Al2O3) catalyzes the synthesis of DBnC itself via transesterification of dimethyl carbonate with benzyl alcohol. []

Q4: Can you elaborate on the selectivity observed in this compound reactions?

A4: DBnC demonstrates remarkable selectivity in alkylation reactions, particularly with substrates prone to multiple alkylations:

- Mono-C-benzylation: DBnC selectively benzylates methylene-active compounds like phenylacetonitrile, benzyl phenylacetate, and phenol at the alpha-carbon, yielding mono-benzylated products with high selectivity (98-99%). [, ]

- Mono-N-benzylation: In the presence of tetraalkylphosphonium salts, DBnC selectively converts primary aliphatic amines to the corresponding dibenzylamines, preventing the formation of benzyl carbamates. []

Q5: Has computational chemistry been employed to study this compound?

A6: Yes, ab initio calculations, particularly the G3MP2 method, have been used to predict the standard enthalpy of formation of DBnC, showing excellent agreement with experimental data. [] These calculations provide valuable insights into the thermodynamic properties of DBnC and guide further experimental investigations.

Q6: How do structural modifications of this compound affect its reactivity?

A6: While detailed SAR studies aren't explicitly discussed in the provided papers, we can infer some trends:

- Alkyl Chain Length: Replacing benzyl groups with smaller alkyl groups, like methyl in dimethyl carbonate, can alter the reactivity and selectivity. For instance, DMC exhibits a different reactivity profile compared to DBnC, particularly at different temperatures. [, ]

- Asymmetric Carbonates: Asymmetrical methyl alkyl carbonates (ROCO2Me, where R ≥ C3) exhibit a higher chemoselectivity for methylation compared to symmetrical carbonates like DMC, suggesting that manipulating the steric environment around the carbonate group can significantly influence the reaction outcome. []

Q7: What are the environmental implications of using this compound?

A7: While DBnC itself hasn't been extensively studied for its environmental impact, its use in organic synthesis can contribute to greener chemical processes:

- Replacing Toxic Reagents: DBnC offers a less toxic alternative to conventional alkylating agents like dimethyl sulfate and alkyl halides, which pose significant environmental and health hazards. [, ]

- Catalytic Processes: The use of catalysts in DBnC reactions allows for milder reaction conditions and often reduces waste generation. [, ]

- Biodegradable Polymers: DBnC can be used in the synthesis of poly(1,4-butylene carbonate-co-terephthalate)s (PBCTs), which are potentially biodegradable polymers. [] This presents an opportunity to develop sustainable materials from DBnC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.